

# Synthesis Protocol for (4,5-Dimethylthiazol-2-YL)methanol from Basic Reagents

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## Compound of Interest

Compound Name:	(4,5-Dimethylthiazol-2-YL)methanol
Cat. No.:	B1321762

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**(4,5-Dimethylthiazol-2-YL)methanol** is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole motif in a wide range of biologically active molecules. This document provides a detailed three-step protocol for the synthesis of **(4,5-Dimethylthiazol-2-YL)methanol** starting from readily available basic reagents. The synthesis route involves the initial formation of the 4,5-dimethylthiazole ring via a Hantzsch-type thiazole synthesis, followed by formylation at the 2-position using a Vilsmeier-Haack reaction, and concluding with the reduction of the resulting aldehyde to the desired primary alcohol.

## Overall Reaction Scheme

The synthesis proceeds through the following three main steps:

- Step 1: Synthesis of 4,5-Dimethylthiazole via Hantzsch thiazole synthesis.
- Step 2: Synthesis of 4,5-Dimethylthiazole-2-carbaldehyde via Vilsmeier-Haack formylation.
- Step 3: Synthesis of **(4,5-Dimethylthiazol-2-YL)methanol** via reduction of the aldehyde.

## Data Presentation

Step	Product	Starting Materials	Reagents	Solvent	Reaction Time	Temperature (°C)	Yield (%)	Purity (%)
1	4,5-Dimethylthiazole	3-Chloro-2-butaneone, Thioformamide	-	Ethanol	4 h	Reflux	65-75	>95 (by GC)
2	4,5-Dimethylthiazole-2-carbaldehyde	Dimethylthiazole	Dimethylthiazole, POCl <sub>3</sub> , DMF	1,2-Dichloroethane	3 h	80	70-80	>97 (by HPLC)
3	(4,5-Dimethylthiazol-2-YL)methanol	4,5-Dimethylthiazole-2-carbaldehyde	Sodium Borohydride (NaBH <sub>4</sub> )	Methanol	1 h	0 to RT	85-95	>98 (by HPLC)

## Experimental Protocols

### Step 1: Synthesis of 4,5-Dimethylthiazole

This step employs a Hantzsch-type thiazole synthesis.

Materials:

- 3-Chloro-2-butanone
- Thioformamide

- Ethanol
- Sodium bicarbonate (Saturated aqueous solution)
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in ethanol (100 mL).
- To this solution, add 3-chloro-2-butanone (1.0 eq) dropwise at room temperature with stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-dimethylthiazole.

- Purify the crude product by distillation to yield pure 4,5-dimethylthiazole.

## Step 2: Synthesis of 4,5-Dimethylthiazole-2-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction for formylation.

Materials:

- 4,5-Dimethylthiazole
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- 1,2-Dichloroethane
- Ice
- Sodium acetate (Aqueous solution)
- Dichloromethane
- Anhydrous sodium sulfate
- Three-necked round-bottom flask with a dropping funnel and nitrogen inlet
- Magnetic stirrer with heating plate
- Ice bath

Procedure:

- In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (3.0 eq).
- Cool the flask to 0 °C using an ice bath.

- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) (1.2 eq) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.
- After the addition, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
- Cool the mixture back to 0 °C and add a solution of 4,5-dimethylthiazole (1.0 eq) in 1,2-dichloroethane dropwise.
- After the addition, heat the reaction mixture to 80 °C and maintain for 3 hours.[\[1\]](#)
- Monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
- Neutralize the mixture by adding an aqueous solution of sodium acetate.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 4,5-dimethylthiazole-2-carbaldehyde.

## Step 3: Synthesis of (4,5-Dimethylthiazol-2-YL)methanol

This final step involves the reduction of the aldehyde to a primary alcohol.

Materials:

- 4,5-Dimethylthiazole-2-carbaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol

- Distilled water
- Ethyl acetate
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure:

- Dissolve 4,5-dimethylthiazole-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride ( $\text{NaBH}_4$ ) (1.1 eq) in small portions to the stirred solution.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.[\[2\]](#)
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by the slow addition of distilled water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude **(4,5-Dimethylthiazol-2-YL)methanol**.
- The product can be further purified by recrystallization or column chromatography if necessary.

# Mandatory Visualization



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Caption: Synthetic workflow for **(4,5-Dimethylthiazol-2-YL)methanol**.

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## References

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